2-(7-Amino-1H-indol-1-yl)ethan-1-ol
Description
2-(7-Amino-1H-indol-1-yl)ethan-1-ol is an indole derivative featuring an ethanol group at position 1 and an amino group at position 7 of the indole ring. The ethanol moiety contributes to solubility in polar solvents and may facilitate hydrogen bonding, making the compound relevant in pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(7-aminoindol-1-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9-3-1-2-8-4-5-12(6-7-13)10(8)9/h1-5,13H,6-7,11H2 |
InChI Key |
SKNIDTNUYRUHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . The amino group can be introduced through nitration followed by reduction, and the ethan-1-ol group can be attached via alkylation reactions.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions typically include the use of methanesulfonic acid as a catalyst and methanol as a solvent under reflux conditions .
Chemical Reactions Analysis
Types of Reactions
2-(7-Amino-1H-indol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(7-Amino-1H-indol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(7-Amino-1H-indol-1-yl)ethan-1-ol with structurally related indole derivatives, focusing on substituents, functional groups, and inferred properties:
Key Observations:
Substituent Position and Electronic Effects: The amino group at position 7 in the target compound contrasts with electron-withdrawing groups (e.g., -Cl in , -F in ) in analogs. This difference may influence reactivity, with the amino group favoring electrophilic aromatic substitution at positions ortho/para to C6.
Functional Group Impact: Ethanol vs. Carboxylic Acid/Ketone: The ethanol group in the target compound offers moderate polarity compared to the acidic -COOH () or the hydrophobic ketone (), affecting solubility and bioavailability. Amino Group Synergy: The combination of -NH₂ (hydrogen bond donor) and -OH (hydrogen bond acceptor) in the target compound may enhance binding to enzymes or receptors, a feature absent in halogenated analogs.
Synthetic Routes: Halogenated indoles (e.g., ) are often synthesized via electrophilic halogenation, while the target compound’s amino group may require protective strategies (e.g., nitro reduction or Buchwald-Hartwig amination).
Biological and Pharmacological Potential: Fluorinated () and chlorinated () analogs are associated with enhanced metabolic stability or antimicrobial activity. The target compound’s amino group could mimic bioactive amines in neurotransmitters or kinase inhibitors. Ethanol-substituted indoles () are explored as fluorescent probes, suggesting similar applications for the target compound.
Biological Activity
2-(7-Amino-1H-indol-1-yl)ethan-1-ol, also known as (S)-2-amino-2-(1H-indol-7-yl)ethan-1-ol, is a compound characterized by its indole structure, which is prevalent in many biologically active molecules. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features:
- An indole ring , which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
- An amino group at the 7-position, contributing to its unique chemical reactivity and biological activity.
- A hydroxyl group that enhances its solubility and interaction with biological targets.
The biological activity of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound can bind to serotonin receptors (5-HT receptors), influencing neurotransmission and potentially affecting mood and behavior .
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
- Modulation of Signaling Pathways : The compound can alter signaling pathways related to apoptosis and cell survival, which is crucial in cancer therapy .
Anticancer Properties
Recent studies have highlighted the antiproliferative effects of 2-(7-Amino-1H-indol-1-yl)ethan-1-ol against various cancer cell lines:
- MCF-7 Cell Line : Induced apoptosis was observed, with a significant decrease in Bcl-2 expression and an increase in pro-apoptotic markers such as Bax and phosphorylated Bim .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 18.7 | Apoptosis induction |
| HepG2 | 14.8 | Enzymatic inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Neuropharmacological Effects
Research indicates that 2-(7-Amino-1H-indol-1-yl)ethan-1-ol may influence locomotor activity in animal models, suggesting potential applications in treating neurological disorders. For example, significant changes in spontaneous locomotor activity were recorded following administration of the compound in mice .
Study on Anticancer Activity
In a study focusing on indole derivatives, 2-(7-Amino-1H-indol-1-yl)ethan-1-ol was shown to significantly reduce cell viability in breast cancer cells (MCF7) at concentrations as low as 15 μM. The study employed flow cytometry to assess apoptosis levels, confirming the compound's potential as an effective anticancer agent .
Study on Neuropharmacological Effects
A behavioral study involving mice demonstrated that administration of the compound led to a reduction in locomotor activity, indicating potential anxiolytic or sedative effects. This study utilized standard tests such as the elevated plus-maze to evaluate anxiety-like behaviors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
